Cas no 2228692-14-4 (2,2-dimethyl-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid)
L'acido 2,2-dimetil-3-[1-metil-3-(trifluorometil)-1H-pirazol-4-il]propanoico è un importante intermedio chimico di sintesi, caratterizzato dalla presenza di un nucleo pirazolico metil-trifluorometil sostituito. La sua struttura molecolare unica, che combina il gruppo acido propanoico con un gruppo pirazolico ingombrante ed elettron-attrattore, conferisce al composto proprietà fisico-chimiche distintive, come un'elevata stabilità e lipofilia. Il gruppo trifluorometile è fondamentale per modulare l'attività biologica, migliorando la penetrazione attraverso le membrane cellulari e la resistenza al metabolismo. Questo acido trova principale applicazione come building block avanzato nella sintesi di molecole complesse, in particolare nel settore agrochimico per lo sviluppo di principi attivi fitosanitari con profili di efficacia e selettività potenziati. La sua architettura stereoelettronica lo rende un precursore prezioso per la progettazione razionale di nuovi composti.
2228692-14-4 structure
Product Name:2,2-dimethyl-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid
Numero CAS:2228692-14-4
MF:C10H13F3N2O2
MW:250.217633008957
CID:6437614
PubChem ID:165631413
Update Time:2025-11-05
2,2-dimethyl-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2-dimethyl-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid
- 2228692-14-4
- EN300-1969343
- 2,2-dimethyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid
-
- Inchi: 1S/C10H13F3N2O2/c1-9(2,8(16)17)4-6-5-15(3)14-7(6)10(11,12)13/h5H,4H2,1-3H3,(H,16,17)
- Chiave InChI: JWKJXEUQLRFXIB-UHFFFAOYSA-N
- Sorrisi: FC(C1C(=CN(C)N=1)CC(C(=O)O)(C)C)(F)F
Proprietà calcolate
- Massa esatta: 250.09291215g/mol
- Massa monoisotopica: 250.09291215g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 304
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 55.1Ų
2,2-dimethyl-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1969343-0.05g |
2,2-dimethyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
2228692-14-4 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1969343-0.1g |
2,2-dimethyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
2228692-14-4 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1969343-0.25g |
2,2-dimethyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
2228692-14-4 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1969343-0.5g |
2,2-dimethyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
2228692-14-4 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1969343-1.0g |
2,2-dimethyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
2228692-14-4 | 1g |
$1515.0 | 2023-06-03 | ||
| Enamine | EN300-1969343-2.5g |
2,2-dimethyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
2228692-14-4 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1969343-5.0g |
2,2-dimethyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
2228692-14-4 | 5g |
$4391.0 | 2023-06-03 | ||
| Enamine | EN300-1969343-10.0g |
2,2-dimethyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
2228692-14-4 | 10g |
$6512.0 | 2023-06-03 | ||
| Enamine | EN300-1969343-1g |
2,2-dimethyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
2228692-14-4 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1969343-5g |
2,2-dimethyl-3-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
2228692-14-4 | 5g |
$2858.0 | 2023-09-16 |
2,2-dimethyl-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid Letteratura correlata
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
2228692-14-4 (2,2-dimethyl-3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso